molecular formula C24H27ClN4O2 B5041377 2-(4-nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline;hydrochloride

2-(4-nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline;hydrochloride

Cat. No.: B5041377
M. Wt: 438.9 g/mol
InChI Key: IMKWFWAMFFEPHD-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline;hydrochloride typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring using reagents like nitric acid and sulfuric acid.

    Attachment of the Trimethyl-Azabicyclo Group: The trimethyl-azabicyclo group can be attached through nucleophilic substitution reactions, where a suitable azabicyclo compound reacts with the quinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline core or the azabicyclo group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitrophenyl and azabicyclo groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline
  • 4-(4-nitrophenyl)-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline

Uniqueness

The unique combination of the nitrophenyl and trimethyl-azabicyclo groups in 2-(4-nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline;hydrochloride may confer distinct biological activities and chemical properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2.ClH/c1-23(2)12-18-13-24(3,14-23)15-27(18)22-19-6-4-5-7-20(19)25-21(26-22)16-8-10-17(11-9-16)28(29)30;/h4-11,18H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKWFWAMFFEPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474091-04-8
Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-6-[2-(4-nitrophenyl)-4-quinazolinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474091-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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